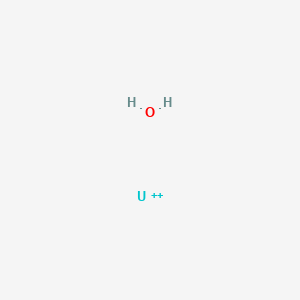
Uranium(2+);hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uranium(2+);hydrate is a compound that consists of uranium in the +2 oxidation state, combined with water molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Uranium(2+);hydrate can be synthesized through various methods, including hydrothermal synthesis and precipitation reactions. One common approach involves reacting uranium salts with water under controlled temperature and pressure conditions. For example, uranyl nitrate can be reacted with water to form uranium oxide hydrates .
Industrial Production Methods: In industrial settings, uranium oxide hydrates are often produced as intermediate products during the processing of uranium ores. The production process typically involves leaching uranium ores with strong acids, followed by precipitation and purification steps to obtain the desired uranium compounds .
Analyse Chemischer Reaktionen
Types of Reactions: Uranium(2+);hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and environmental conditions.
Common Reagents and Conditions:
Substitution: Substitution reactions involve replacing water molecules in the hydrate with other ligands, such as chloride or sulfate ions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with nitric acid can produce uranyl nitrate, while reduction with hydrogen gas can yield uranium metal .
Wissenschaftliche Forschungsanwendungen
Uranium(2+);hydrate has several scientific research applications across various fields:
Wirkmechanismus
The mechanism by which uranium(2+);hydrate exerts its effects involves interactions with various molecular targets and pathways. In aqueous environments, uranium(2+) ions can form complexes with water molecules and other ligands, influencing their chemical reactivity and stability . The compound’s behavior is also affected by its oxidation state, which determines its interactions with other chemical species .
Vergleich Mit ähnlichen Verbindungen
Uranyl Nitrate: A common uranium compound with uranium in the +6 oxidation state, used in nuclear fuel processing.
Uranyl Sulfate: Another uranium compound with uranium in the +6 oxidation state, used in various industrial applications.
Uranium Oxide Hydrates: A broader class of compounds that includes uranium(2+);hydrate and other uranium hydrates with different oxidation states and structural properties.
Uniqueness: Its ability to undergo various chemical reactions and form complexes with different ligands makes it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
201798-33-6 |
|---|---|
Molekularformel |
H2OU+2 |
Molekulargewicht |
256.044 g/mol |
IUPAC-Name |
uranium(2+);hydrate |
InChI |
InChI=1S/H2O.U/h1H2;/q;+2 |
InChI-Schlüssel |
RTWTYXRIEVIYMB-UHFFFAOYSA-N |
Kanonische SMILES |
O.[U+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane](/img/structure/B12567254.png)
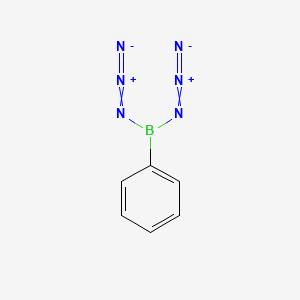

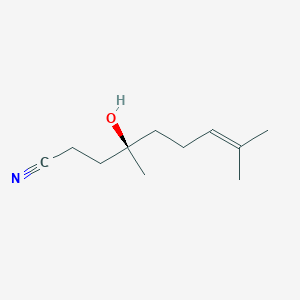
![3-[4-(Dimethylamino)anilino]-1-(4-hexylphenyl)prop-2-en-1-one](/img/structure/B12567280.png)

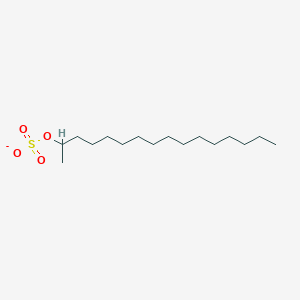
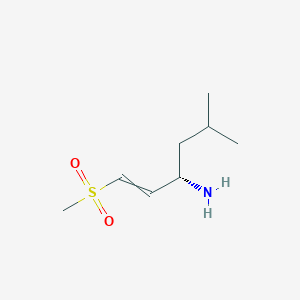
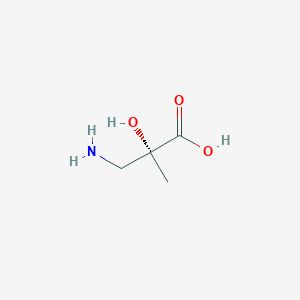
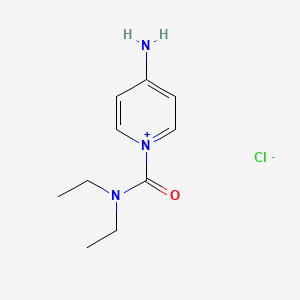

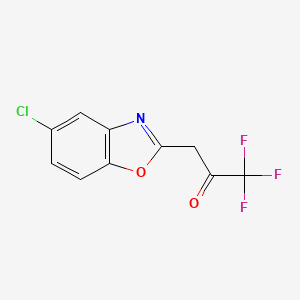
![Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B12567336.png)
![1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one, 2,3-diphenyl-, (2R,3R)-](/img/structure/B12567346.png)
